molecular formula C19H15ClN4O2 B2788086 4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-69-3

4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2788086
CAS No.: 899952-69-3
M. Wt: 366.81
InChI Key: WPCSXUHLYDGUEW-UHFFFAOYSA-N
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Description

4-Chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with chloro, methyl, phenyl, and a furan-2-ylmethyl carboxamide group.

Properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-12-16-17(20)15(19(25)22-10-14-8-5-9-26-14)11-21-18(16)24(23-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSXUHLYDGUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves a series of organic reactions One common synthetic route starts with the preparation of the pyrazole ring, followed by its fusion with a pyridine ringIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. .

Scientific Research Applications

Medicinal Chemistry Applications

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds possess significant pharmacological properties, including:

  • Anticancer Activity : Several studies indicate that pyrazolo[3,4-b]pyridine derivatives can inhibit tumor growth. For instance, compounds with similar structures have shown potential as inhibitors of cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression .
  • Antimicrobial Properties : The presence of the pyrazole ring enhances the compound's ability to act against various bacterial strains. Research has shown that modifications to the core structure can lead to increased antimicrobial efficacy .
  • Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, suggesting potential use in treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antitumor Activity : A study published in Molecules highlighted the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. The research found that certain modifications led to enhanced activity against various cancer cell lines, indicating the potential for developing new therapeutic agents based on this scaffold .
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects of pyrazolo[3,4-b]pyridines on specific enzymes related to cancer metabolism. The findings suggested that these compounds could serve as lead structures for drug development aimed at targeting metabolic pathways in cancer cells .

Material Science Applications

Beyond medicinal chemistry, the unique properties of 4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide make it a candidate for applications in material science:

  • Photophysical Properties : Research indicates that pyrazolo compounds exhibit interesting photophysical characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to form stable films with good charge transport properties is particularly notable .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsInhibition of tumor growth in various cell lines
Antimicrobial agentsEffective against multiple bacterial strains
Anti-inflammatory drugsPotential treatment for inflammatory diseases
Material ScienceOrganic electronicsExhibits favorable photophysical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and pyridine rings allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Pyrazole-carboxamides in exhibit melting points between 123–183°C, influenced by substituents. The dichlorophenyl derivative (3b) has a higher mp (171–172°C) due to increased symmetry and intermolecular forces . The target compound’s furan substituent may lower its melting point compared to halogenated analogs.
  • Molecular Weight : The target compound’s estimated molecular weight (~405.8 g/mol) is slightly higher than 3a (403.1) due to the furan oxygen .
  • Solubility : The furan group’s oxygen atom could improve aqueous solubility compared to purely aromatic analogs (e.g., 3a–3d), which rely on chloro/methyl groups for lipophilicity .

Spectroscopic Data

  • ¹H-NMR : Aromatic protons in the target compound’s furan ring would resonate at δ ~6.3–7.4 ppm, distinct from phenyl protons (δ ~7.4–7.6 ppm in 3a) .
  • MS (ESI) : The molecular ion peak [M+H]⁺ would likely appear near m/z 406, consistent with its formula (C₂₀H₁₆ClN₅O₂).

Functional Comparisons

  • Bioactivity : While bioactivity data for the target compound are absent in the evidence, structurally related pyrazole-carboxamides are explored for kinase inhibition or antimicrobial activity. For example, trifluoromethyl groups (as in ) enhance metabolic stability, whereas furan may modulate target selectivity .
  • Synthetic Yield : Analogous compounds in were synthesized in 62–71% yields via EDCI/HOBt-mediated coupling . The target compound’s yield would depend on the reactivity of the furan-2-ylmethyl amine.

Notes on Comparative Significance

Limitations : Direct bioactivity comparisons are hindered by absent data; further studies are needed to evaluate its pharmacological profile.

Synthetic Feasibility : The use of DMF/EDCI/HOBt (as in ) suggests viable scalability, though furan-containing intermediates may require optimized conditions .

Biological Activity

The compound 4-chloro-N-[(furan-2-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H15ClN2O2\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2

This structure features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets due to the presence of functional groups that enhance its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, the compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: MCF7 and HCT116 Cell Lines

In a study evaluating the cytotoxic effects of similar compounds on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, significant antiproliferative activity was observed. The mechanism of action was attributed to cell cycle arrest and induction of apoptosis. The structure-activity relationship (SAR) indicated that modifications on the pyrazolo ring significantly influenced efficacy .

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF72.5Apoptosis induction
Similar DerivativeHCT1163.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against various strains of bacteria and fungi. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Evaluation Against Mycobacterium tuberculosis

In a recent study focused on anti-tubercular agents, derivatives similar to this compound were evaluated against Mycobacterium tuberculosis. The most active compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as therapeutic agents against tuberculosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its structural features:

  • Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Furan Ring : Contributes to the overall stability and reactivity of the molecule.
  • Pyrazole Core : Essential for interaction with various enzymes and receptors involved in cancer progression.

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